molecular formula C11H18F2N2O2 B8244679 Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate

Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate

Cat. No.: B8244679
M. Wt: 248.27 g/mol
InChI Key: OFSBJWRGRKVXQR-JGVFFNPUSA-N
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Description

Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hexahydropyrrolo[3,4-B]pyrrole core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The initial step involves the construction of the hexahydropyrrolo[3,4-B]pyrrole core through a cyclization reaction. This can be achieved using a suitable diene and a nitrogen-containing compound under acidic or basic conditions.

    Introduction of Fluorine Atoms: The difluorination step is crucial and can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents facilitate the selective introduction of fluorine atoms at the desired positions.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced via a tert-butyl esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiol in a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms and the pyrrole core play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-C]pyrrole-5-carboxylate
  • Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-D]pyrrole-5-carboxylate

Uniqueness

Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the difluorinated pyrrole core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (3aS,6aS)-3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-4-7-8(5-15)14-6-11(7,12)13/h7-8,14H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSBJWRGRKVXQR-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)NCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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